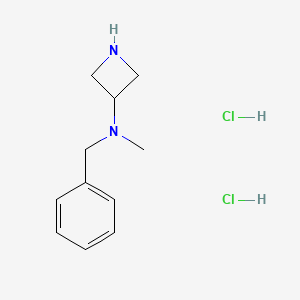
(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chiral compound with a cyclopropyl group attached to a pyridin-2-ylmethanol moiety
Mechanism of Action
Target of Action
The primary target of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels located primarily on the membranes of cells and cellular organelles. These ion channels are responsible for mediating various physiological responses such as thermal sensations, taste, vision, and hearing .
Mode of Action
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, TRPV3, by acting as an antagonist . This means it binds to the receptor and inhibits its activity. The inhibition of TRPV3 can lead to a decrease in the influx of calcium ions into the cells, which can modulate various cellular processes .
Biochemical Pathways
Calcium ions play a crucial role in various cellular processes, including cell growth, neurotransmission, muscle contraction, and many others .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a core structure in the compound, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride’s action are likely related to its inhibition of TRPV3. By blocking this channel, the compound could potentially modulate various physiological responses mediated by TRPV3, such as thermal sensations and other sensory perceptions .
Biochemical Analysis
Biochemical Properties
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride plays a significant role in biochemical reactions, particularly as an antagonist of the transient receptor potential vanilloid 3 (TRPV3) channel . This compound interacts with the TRPV3 channel, inhibiting its activity and thereby affecting calcium ion influx into cells. The interaction between ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride and TRPV3 is characterized by its binding to the channel, which prevents the activation of the channel by agonists such as 2-aminoethoxydiphenyl borate (2-APB)
Cellular Effects
The effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRPV3 channels by ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride leads to a decrease in calcium ion influx, which in turn affects downstream signaling pathways that rely on calcium as a secondary messenger . This modulation can result in altered gene expression and changes in cellular metabolism, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the TRPV3 channel, inhibiting its activity and preventing calcium ion influx . This inhibition disrupts calcium-dependent signaling pathways, leading to changes in gene expression and cellular responses. Additionally, ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride may interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of TRPV3 channels, leading to prolonged effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPV3 channels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in calcium homeostasis and potential cytotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm to the organism.
Metabolic Pathways
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, resulting in the formation of metabolites that may also exhibit biological activity The specific enzymes involved in the metabolism of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride include cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism
Transport and Distribution
The transport and distribution of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These factors determine the concentration of the compound in different tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a key determinant of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride may localize to the plasma membrane, where it interacts with TRPV3 channels, or to other organelles involved in calcium signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride typically involves the following steps:
Pyridine Derivatization: The pyridin-2-ylmethanol moiety can be synthesized by reacting 2-bromopyridine with formaldehyde and a reducing agent like sodium borohydride.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride often involve large-scale cyclopropanation and pyridine derivatization reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(pyridin-2-yl)methanol: The non-chiral version of the compound.
Cyclopropyl(pyridin-3-yl)methanol: A similar compound with the pyridine ring substituted at the 3-position.
Cyclopropyl(pyridin-4-yl)methanol: A similar compound with the pyridine ring substituted at the 4-position.
Uniqueness
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(R)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
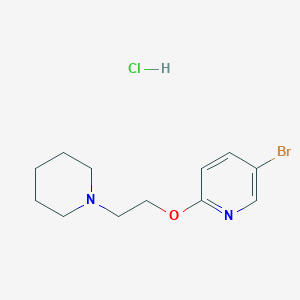
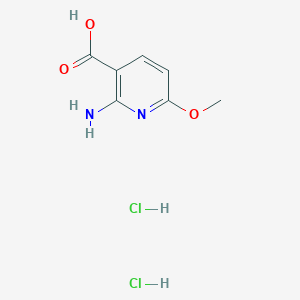
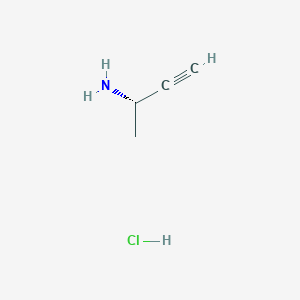
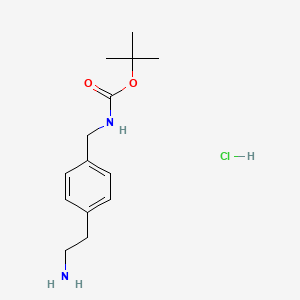
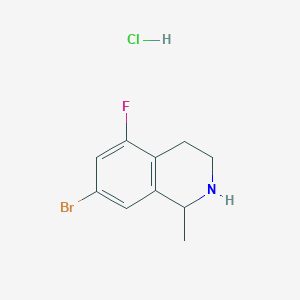
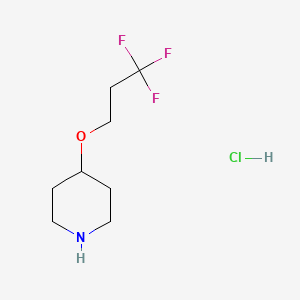
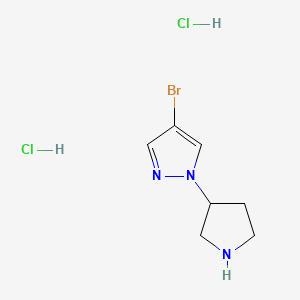
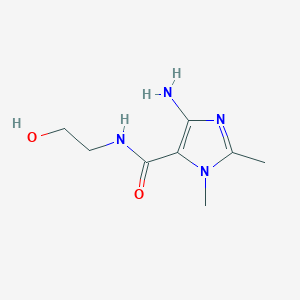

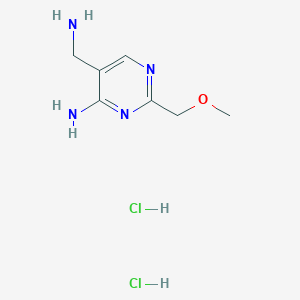
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

